methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-(N-phenyl-C-propylcarbonimidoyl)cyclohex-2-ene-1-carboxylate
Overview
Description
Methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-(N-phenyl-C-propylcarbonimidoyl)cyclohex-2-ene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylate group, and an imidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-(N-phenyl-C-propylcarbonimidoyl)cyclohex-2-ene-1-carboxylate typically involves multiple steps. One common approach is the condensation of a suitable cyclohexanone derivative with an appropriate imidoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-(N-phenyl-C-propylcarbonimidoyl)cyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The imidoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-(N-phenyl-C-propylcarbonimidoyl)cyclohex-2-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-(N-phenyl-C-propylcarbonimidoyl)cyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The imidoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-(N-phenyl-C-methylcarbonimidoyl)cyclohex-2-ene-1-carboxylate
- Methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-(N-phenyl-C-ethylcarbonimidoyl)cyclohex-2-ene-1-carboxylate
Uniqueness
Methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-(N-phenyl-C-propylcarbonimidoyl)cyclohex-2-ene-1-carboxylate is unique due to the presence of the propylcarbonimidoyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-(N-phenyl-C-propylcarbonimidoyl)cyclohex-2-ene-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-5-9-14(21-13-10-7-6-8-11-13)16-15(22)12-20(2,3)17(18(16)23)19(24)25-4/h6-8,10-11,17,23H,5,9,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVZKFZYGMBTRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NC1=CC=CC=C1)C2=C(C(C(CC2=O)(C)C)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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